(3-Ethylcyclohexyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C9H17ClO2S |
|---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
(3-ethylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h8-9H,2-7H2,1H3 |
InChI Key |
IBTVRYNJQFVRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3-ethylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Formation of Methanesulfonates
Reaction Mechanism :
(3-Ethylcyclohexyl)methanesulfonyl chloride reacts with alcohols to form methanesulfonates, a process facilitated by a non-nucleophilic base (e.g., pyridine). The reaction proceeds via an E1cb elimination mechanism , generating a transient sulfene intermediate (CH₂=SO₂) before nucleophilic attack by the alcohol . This intermediate is highly reactive and can undergo cycloadditions or rearrangements under specific conditions.
Key Features :
-
Reagents : Alcohols (ROH), bases (e.g., pyridine).
-
Conditions : Room temperature, anhydrous conditions.
-
Product : (3-Ethylcyclohexyl)methanesulfonate esters.
-
Applications : Sulfonates serve as intermediates in substitution, elimination, or reduction reactions .
Formation of Methanesulfonamides
Reaction Mechanism :
The compound reacts with amines (RNH₂) to form methanesulfonamides. This occurs via electrophilic substitution , where the sulfur atom in the sulfonyl chloride group acts as an electrophile, attracting nucleophilic attack by the amine. The reaction releases hydrochloric acid (HCl) as a byproduct, often neutralized by a base (e.g., pyridine) .
Key Features :
-
Reagents : Amines (R-NH₂), bases (e.g., pyridine).
-
Conditions : Room temperature, anhydrous conditions.
-
Product : (3-Ethylcyclohexyl)methanesulfonamide.
-
Stability : Methanesulfonamides are resistant to hydrolysis and serve as stable protecting groups for amines .
Elimination to Generate Sulfene
Reaction Mechanism :
Under basic conditions (e.g., triethylamine), this compound undergoes elimination to form sulfene (CH₂=SO₂). This reactive intermediate can participate in cycloaddition reactions, forming heterocycles such as sultones when reacted with α-hydroxyketones .
Key Features :
-
Reagents : Bases (e.g., triethylamine).
-
Conditions : Elevated temperatures.
-
Product : Sulfene intermediates or heterocycles.
-
Applications : Synthesis of five-membered sultones and other sulfur-containing rings .
Comparison of Key Reactions
Research Insights
-
Steric Effects : The ethyl substituent on the cyclohexane ring influences steric hindrance, potentially altering reaction rates compared to simpler sulfonating agents.
-
Nucleophilic Reactivity : The compound’s reactivity is enhanced by the electron-withdrawing sulfonyl group, making the sulfur atom highly electrophilic .
-
Industrial Applications : Its ability to form stable sulfonamides and sulfonates positions it as a versatile reagent in drug synthesis and functional group transformations .
Scientific Research Applications
(3-Ethylcyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Physicochemical Properties
The table below compares key properties of (3-Ethylcyclohexyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, based on available evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Reactivity Class |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.56 | ~160 (est.) | 1.48 | Highly reactive |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | 29–32 | 1.583 | Highly reactive |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 146–148 | 1.24 | Moderately reactive |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 120–125 | 1.38 | Moderately reactive |
| This compound | C₉H₁₇ClO₂S | 232.75 (est.) | ~200–220 (est.) | ~1.10–1.30 (est.) | Moderate to high reactivity |
Notes:
- Molecular weight : The cyclohexyl-ethyl substituent increases molecular weight compared to simpler aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) .
- Boiling point : Estimated to be higher than aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) due to increased steric bulk and reduced volatility .
- Reactivity : Expected to exhibit moderate reactivity, influenced by steric hindrance from the cyclohexyl group. This contrasts with highly reactive aliphatic derivatives (e.g., methanesulfonyl chloride) and less reactive aromatic analogs (e.g., p-toluenesulfonyl chloride) .
Hydrolysis and Stability
- Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride, trifluoromethanesulfonyl chloride): Rapidly hydrolyzed in aqueous NaOH at room temperature (>99.98% destruction efficiency) .
- Moderately reactive sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride): Require prolonged stirring or refluxing with NaOH for complete hydrolysis .
- This compound : Likely requires intermediate reaction conditions due to steric effects, though exact data are unavailable.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3-Ethylcyclohexyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile or neoprene gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact. Use a gas mask for organic vapors (JIS T 8152) to avoid inhalation .
- Ventilation : Employ local exhaust ventilation to minimize vapor accumulation. Ensure fume hoods are used for open handling .
- Emergency Response : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with water for 10+ minutes and seek medical aid .
Q. How should this compound be stored to prevent degradation or hazardous reactions?
- Methodological Answer :
- Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at room temperature (15–25°C) in a cool, dark, and well-ventilated area .
- Incompatible Materials : Isolate from strong oxidizers (e.g., peroxides, chlorates) to avoid exothermic reactions or gas release .
- Secondary Containment : Use spill trays to contain leaks and prevent environmental contamination .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the cyclohexyl ring and sulfonyl chloride group .
- LC-MS : Monitor purity via reverse-phase HPLC coupled with ESI-MS to detect impurities (e.g., hydrolysis products like sulfonic acids) .
- FT-IR : Identify characteristic S=O stretching vibrations (~1350–1160 cm) and C-Cl bonds (~750 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?
- Methodological Answer :
- Precursor Selection : Start with (3-ethylcyclohexyl)methanol and react with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., sulfonic acid formation) .
- Catalysis : Use triethylamine (TEA) as a base to scavenge HCl, accelerating the reaction. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
- Yield Enhancement : Purify via flash chromatography (silica gel, gradient elution) to isolate the product in >85% yield .
Q. What mechanisms underlie the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Sulfonyl Group : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., anilines) to form sulfonamides. Kinetic studies show second-order dependence on amine concentration .
- Steric Effects : The 3-ethylcyclohexyl group introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational modeling (DFT) can predict reaction barriers .
Q. How can thermal decomposition products of this compound be identified and mitigated during high-temperature reactions?
- Methodological Answer :
- Decomposition Analysis : Use thermogravimetric analysis (TGA) coupled with GC-MS to detect volatile byproducts (e.g., SO, HCl) above 150°C .
- Mitigation Strategies : Conduct reactions under inert atmospheres (N) and add scavengers (e.g., molecular sieves) to absorb HCl .
Q. What strategies are effective in resolving contradictions in reported biological activity data for sulfonyl chloride derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
